(5Z)-3-(4-chlorobenzyl)-5-{4-[(2-fluorobenzyl)oxy]benzylidene}-1,3-thiazolidine-2,4-dione
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Overview
Description
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE is a complex organic compound that belongs to the thiazolidinedione class This compound is characterized by its unique structure, which includes a thiazolidine ring, chlorophenyl, and fluorophenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzaldehyde with 2-fluorobenzylamine to form an intermediate Schiff base. This intermediate is then cyclized with thiazolidine-2,4-dione under acidic conditions to yield the final product. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
For industrial-scale production, the synthesis process is optimized to enhance efficiency and reduce costs. This may involve the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is often employed to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of thiazolidine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in ethanol or tetrahydrofuran under inert atmosphere.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine); reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, reduced thiazolidine derivatives, and various substituted aromatic compounds.
Scientific Research Applications
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders and inflammation.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to modulate the activity of certain enzymes and receptors, leading to therapeutic effects. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby altering the enzyme’s function. Additionally, it can interact with cellular pathways involved in inflammation and metabolism, contributing to its potential therapeutic benefits.
Comparison with Similar Compounds
Similar Compounds
Rosiglitazone: Another thiazolidinedione derivative used as an antidiabetic agent.
Pioglitazone: Similar to rosiglitazone, used in the treatment of type 2 diabetes.
Troglitazone: An older thiazolidinedione compound with similar properties but withdrawn from the market due to safety concerns.
Uniqueness
(5Z)-3-[(4-CHLOROPHENYL)METHYL]-5-({4-[(2-FLUOROPHENYL)METHOXY]PHENYL}METHYLIDENE)-1,3-THIAZOLIDINE-2,4-DIONE stands out due to its unique combination of chlorophenyl and fluorophenyl groups, which may confer distinct chemical and biological properties. This structural uniqueness can lead to different pharmacokinetic and pharmacodynamic profiles compared to other thiazolidinedione derivatives.
Properties
Molecular Formula |
C24H17ClFNO3S |
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Molecular Weight |
453.9 g/mol |
IUPAC Name |
(5Z)-3-[(4-chlorophenyl)methyl]-5-[[4-[(2-fluorophenyl)methoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C24H17ClFNO3S/c25-19-9-5-17(6-10-19)14-27-23(28)22(31-24(27)29)13-16-7-11-20(12-8-16)30-15-18-3-1-2-4-21(18)26/h1-13H,14-15H2/b22-13- |
InChI Key |
BCKWIKPJHYKGIA-XKZIYDEJSA-N |
Isomeric SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)/C=C\3/C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=CC=C(C=C2)C=C3C(=O)N(C(=O)S3)CC4=CC=C(C=C4)Cl)F |
Origin of Product |
United States |
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